molecular formula C20H19ClN4OS B11232446 2-[3-[(3-chlorobenzyl)sulfanyl]-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-yl]ethyl methyl ether

2-[3-[(3-chlorobenzyl)sulfanyl]-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-yl]ethyl methyl ether

Cat. No.: B11232446
M. Wt: 398.9 g/mol
InChI Key: INEXPUPHPJSVRI-UHFFFAOYSA-N
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Description

2-[3-[(3-chlorobenzyl)sulfanyl]-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-yl]ethyl methyl ether is a complex organic compound that features a unique combination of functional groups, including an indole ring, a triazole ring, and a chlorobenzyl sulfanyl moiety. This compound is of significant interest due to its potential biological and pharmacological activities, which are derived from its intricate molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(3-chlorobenzyl)sulfanyl]-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-yl]ethyl methyl ether typically involves multiple steps, starting with the preparation of the indole and triazole intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions to form the carbon-carbon bonds between the aromatic rings . The reaction conditions often include palladium catalysts, boron reagents, and mild bases to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(3-chlorobenzyl)sulfanyl]-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-yl]ethyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides, while substitution reactions on the indole ring can introduce various functional groups.

Scientific Research Applications

2-[3-[(3-chlorobenzyl)sulfanyl]-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-yl]ethyl methyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[(3-chlorobenzyl)sulfanyl]-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-yl]ethyl methyl ether involves its interaction with various molecular targets and pathways. The indole and triazole rings can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-[(3-chlorobenzyl)sulfanyl]-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-yl]ethyl methyl ether apart is its unique combination of functional groups, which allows it to interact with multiple biological targets simultaneously. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development .

Properties

Molecular Formula

C20H19ClN4OS

Molecular Weight

398.9 g/mol

IUPAC Name

3-[5-[(3-chlorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole

InChI

InChI=1S/C20H19ClN4OS/c1-26-10-9-25-19(17-12-22-18-8-3-2-7-16(17)18)23-24-20(25)27-13-14-5-4-6-15(21)11-14/h2-8,11-12,22H,9-10,13H2,1H3

InChI Key

INEXPUPHPJSVRI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CNC4=CC=CC=C43

Origin of Product

United States

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